N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide
CAS No.: 775315-03-2
Cat. No.: VC8419883
Molecular Formula: C20H26ClNO2
Molecular Weight: 347.9 g/mol
* For research use only. Not for human or veterinary use.
![N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide - 775315-03-2](/images/structure/VC8419883.png)
Specification
CAS No. | 775315-03-2 |
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Molecular Formula | C20H26ClNO2 |
Molecular Weight | 347.9 g/mol |
IUPAC Name | N-(1-adamantyl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide |
Standard InChI | InChI=1S/C20H26ClNO2/c1-24-18-4-2-3-14(8-18)13-22(19(23)12-21)20-9-15-5-16(10-20)7-17(6-15)11-20/h2-4,8,15-17H,5-7,9-13H2,1H3 |
Standard InChI Key | CLZPYDATKHVKSP-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)CN(C(=O)CCl)C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES | COC1=CC=CC(=C1)CN(C(=O)CCl)C23CC4CC(C2)CC(C4)C3 |
Introduction
Structural Characteristics and Molecular Design
Core Framework and Substituent Effects
The compound features a central acetamide group () bridging two distinct substituents:
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Adamantan-1-yl group: A rigid tricyclic hydrocarbon () known for enhancing metabolic stability and lipophilicity in drug candidates .
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3-Methoxybenzyl group: An aromatic ring with a methoxy (-OCH₃) substituent at the meta position, contributing to electronic modulation and potential hydrogen-bonding interactions .
The chloroacetamide moiety introduces electrophilic reactivity, suggesting possible alkylating properties. Comparative analysis with analogs like N-(1-adamantyl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide (CID 3325363) highlights how substituent positioning (e.g., 3-methoxy vs. 4-chloro) alters steric and electronic profiles .
Table 1: Structural Comparison of Adamantane-Based Acetamides
Synthetic Pathways and Reaction Optimization
Proposed Synthesis Route
While no direct synthesis data exists for the target compound, analogous methodologies from N-methoxy-N-methylacetamide synthesis and adamantane-functionalized acetamides suggest a plausible pathway:
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Amine Preparation:
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Acylation with Chloroacetyl Chloride:
Table 2: Predicted Reaction Yields Based on Analogous Syntheses
Step | Reagents | Yield (%) | Reference |
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Amine Alkylation | 3-Methoxybenzyl chloride | ~75 | |
Chloroacetylation | Chloroacetyl chloride | ~78 |
Physicochemical and Computational Properties
Lipophilicity and Solubility
The adamantane group confers high lipophilicity (), while the methoxybenzyl moiety introduces moderate polarity. Predicted aqueous solubility is low (<0.1 mg/mL), necessitating formulation with co-solvents for biological testing .
Collision Cross Section (CCS) and Mass Spectrometry
Computational models predict a CCS of 176–189 Ų for ionized species (e.g., [M+H]⁺), aligning with analogs like CID 3325363 . Electrospray ionization (ESI) would likely produce dominant peaks at 367.1 ([M+H]⁺) and 389.1 ([M+Na]⁺).
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